molecular formula C21H20F3N3O5S B2384293 N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 920374-81-8

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2384293
CAS No.: 920374-81-8
M. Wt: 483.46
InChI Key: XETKMQQHTDHZES-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a pyridazine core substituted with a 4-ethoxyphenyl group and an ethyloxy linker. The trifluoromethoxy (-OCF₃) substituent on the benzene ring enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to sulfonamide inhibitors.

Properties

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O5S/c1-2-30-16-5-3-15(4-6-16)19-11-12-20(27-26-19)31-14-13-25-33(28,29)18-9-7-17(8-10-18)32-21(22,23)24/h3-12,25H,2,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETKMQQHTDHZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyridazine core and a trifluoromethoxy group, suggest various biological activities that may be harnessed for therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C23_{23}H25_{25}N3_3O5_5
  • Molecular Weight : 423.5 g/mol
  • LogP : 4.4509
  • Polar Surface Area : 60.193 Ų

These properties indicate a relatively high lipophilicity, which can influence the compound's absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit or modulate the activity of enzymes involved in critical biological pathways, potentially affecting processes such as inflammation and cancer progression.
  • Receptor Interaction : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Gene Expression Modulation : The compound could affect the expression of genes related to cell proliferation and apoptosis, which are crucial in cancer biology.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits promising biological activities:

  • Anticancer Activity : Preliminary studies have shown that derivatives of pyridazine compounds can induce apoptosis in cancer cell lines. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50_{50} values ranging from 20 µM to 50 µM .
  • Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .
  • Antiviral Properties : Some studies have indicated that similar heterocyclic compounds exhibit antiviral activity, particularly against viral enzymes . This raises the possibility that this compound could possess similar effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

StudyFindings
Xia et al. (2022)Investigated pyrazole derivatives; compounds exhibited significant cytotoxicity against A549 cell lines with IC50_{50} values around 49.85 µM .
MDPI Review (2024)Discussed the potential of N-Heterocycles as antiviral agents; highlighted structure-activity relationships that could be applicable to this compound .
ChemDiv (2021)Detailed synthetic routes and highlighted the structural complexity of related sulfonamides, indicating potential for diverse biological activities .

Comparison with Similar Compounds

Structural Analogues

The compound shares key features with other benzenesulfonamide derivatives but differs in its heterocyclic core and substituent patterns. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Pyridazine -OCF₃, 4-ethoxyphenyl, ethyloxy linker ~489.3 (est.) High lipophilicity (due to -OCF₃)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine Fluorophenyl, chromenone, methylsulfonamide 589.1 Melting point: 175–178°C; kinase inhibition potential
N-(4-((4-(Ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide Pyrimidine Ethylamino, fluorobenzenesulfonamide 401.5 Potential kinase/modulator activity
N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide Quinoline Chloro-fluoroanilino, cyano, ethoxy ~470.3 (est.) Cytotoxic/anticancer applications

Key Observations :

  • Heterocyclic Core : Pyridazine (target compound) vs. pyrazolo-pyrimidine or pyrimidine . Pyridazine’s electron-deficient nature may enhance binding to ATP pockets in kinases compared to pyrimidine derivatives.
  • Substituent Effects : The trifluoromethoxy group in the target compound offers greater metabolic stability than the methyl or fluoro groups in analogs .
Physicochemical and Pharmacokinetic Profiles
  • Lipophilicity : The -OCF₃ group increases logP compared to analogs with -F or -CH₃ substituents, suggesting better membrane permeability .
  • Solubility: The ethoxy and ethyloxy groups may improve aqueous solubility relative to purely aromatic analogs (e.g., chromenone derivatives in ).
  • Metabolic Stability : Trifluoromethoxy groups resist oxidative metabolism, offering a longer half-life than compounds with methoxy (-OCH₃) or methyl groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide with high yield and purity?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, pyridazine intermediates can be functionalized via nucleophilic substitution or Suzuki-Miyaura cross-coupling to introduce the 4-ethoxyphenyl group. The sulfonamide moiety is introduced in later steps using activated sulfonyl chlorides under anhydrous conditions. Strict control of reaction temperature (e.g., 0–5°C for exothermic steps) and pH (neutral to slightly basic) minimizes side reactions. Post-synthesis purification via column chromatography or recrystallization in aprotic solvents (e.g., acetonitrile) enhances purity .

Q. Which analytical techniques are critical for structural validation and purity assessment of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms regiochemistry of the pyridazin-3-yl ether and sulfonamide linkage. Aromatic proton splitting patterns and coupling constants distinguish substituent positions .
  • HPLC-MS : Quantifies purity (>95% typically required) and detects trace impurities. Reverse-phase C18 columns with acetonitrile/water gradients are effective .
  • FT-IR : Validates functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹) .

Q. How does the trifluoromethoxy group influence the compound’s physicochemical properties?

  • Methodological Answer : The -OCF3 group increases lipophilicity (logP ~3.5–4.0), enhancing membrane permeability. This is quantified via shake-flask partitioning or computational tools like MarvinSketch. The group’s electron-withdrawing nature also stabilizes the sulfonamide against hydrolysis at physiological pH .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported biological activities of structurally analogous sulfonamides?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing 4-ethoxyphenyl with 4-fluorophenyl) and comparative bioassays (e.g., enzyme inhibition IC50) identify critical pharmacophores .
  • Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) reveal binding mode discrepancies. For example, trifluoromethoxy groups may sterically hinder target binding in some isoforms but enhance affinity in others .
  • Meta-Analysis : Cross-referencing bioactivity datasets from public repositories (e.g., ChEMBL) highlights assay-specific variability, such as pH-dependent enzyme activation .

Q. How can researchers optimize the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :

  • Liver Microsome Assays : Incubation with human liver microsomes (HLMs) identifies primary metabolic soft spots. For instance, oxidative degradation of the ethoxy group can be mitigated by replacing it with a methoxy or cyclopropyl moiety .
  • Stabilization Strategies : Co-administration with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) or formulation in PEGylated nanoparticles reduces first-pass metabolism .

Q. What mechanistic insights explain the compound’s reactivity under photolytic or hydrolytic conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Exposure to UV light (ICH Q1B guidelines) or acidic/basic buffers (pH 1–13) identifies degradation pathways. LC-MS/MS analysis of stressed samples detects photolytic cleavage of the pyridazine ring or hydrolysis of the sulfonamide .
  • Kinetic Modeling : Arrhenius plots of degradation rates at elevated temperatures (40–60°C) predict shelf-life under standard storage conditions .

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